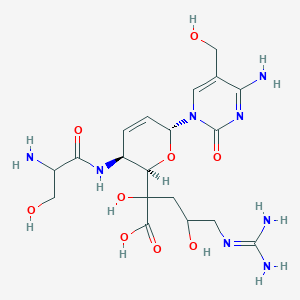
1-Hydroxyindolizidine
Descripción general
Descripción
1-Hydroxyindolizidine is a natural product found in Astragalus oxyphysus with data available.
Aplicaciones Científicas De Investigación
Synthesis of 1-Hydroxyindolizidine
1-Hydroxyindolizidine has been synthesized through various innovative methods, showcasing the compound's versatile nature and adaptability in different chemical environments:
Selective Synthesis from Ant Venom Alkaloid : A concise and selective synthesis of 1-Hydroxyindolizidine, specifically (3S,5R,8S,9S)-3-butyl-5-propyl-8-hydroxyindolizidine, was achieved from Myrmicaria melanogaster's ant venom alkaloid. This seven-step synthesis highlights remarkable chemo-, regio-, and diastereoselectivities, emphasizing the compound's structural specificity and potential for targeted applications (Lin & Huang, 2009).
Divergent Asymmetric Synthesis : A divergent and asymmetric approach led to the synthesis of both aza-spiropyran derivatives and 1-hydroxyindolizidine. This method demonstrates the compound's structural versatility and potential for further chemical modifications and applications (Zheng et al., 2007).
Synthesis from Garner Aldehyde : A stereoselective route for the synthesis of 1-Hydroxyindolizidine was developed, showcasing the compound's amenability to different synthetic pathways and potential for varied biological applications (Srivastava et al., 2009).
Decarboxylative Hetero-Diels–Alder Synthesis : This method offers a pathway to valuable 2,6-difunctionalized 3-hydroxypyridines, indicating the compound's potential in developing hydroxyindolizidine and hydroxyquinolizidine derivatives through a pyridine dearomatization strategy (Jouanno et al., 2014).
Applications in Scientific Research
The applications of 1-Hydroxyindolizidine in scientific research are as diverse as its synthesis methods, reflecting its adaptability and potential in various scientific domains:
Ant Venom Alkaloid Research : The synthesis and structural analysis of 1-Hydroxyindolizidine derivatives from ant venom provide insights into the chemical ecology of ants and potential applications in biologically active compounds research (Jones et al., 2007).
Biological Activity Studies : The compound's presence in a diverse array of natural sources, such as ants, amphibians, and plants, indicates its significance in natural product chemistry and potential applications in studying biological activities and ecological interactions (Michael, 2007).
Pharmaceutical Research : The structural complexity and synthetic versatility of 1-Hydroxyindolizidine make it a candidate for pharmaceutical research, especially in the synthesis of bioactive molecules with potential therapeutic applications (Michael, 2010).
Propiedades
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZHJGSCGLJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyindolizidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1252228.png)


![5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1252235.png)

